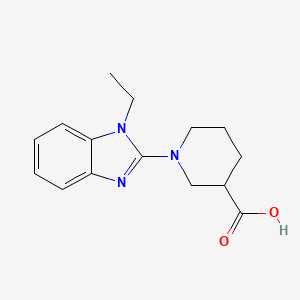

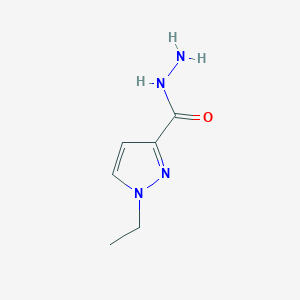

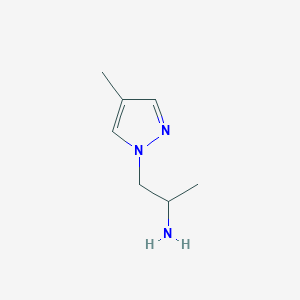

![molecular formula C6H11N B1320257 3-Azabicyclo[3.1.1]heptane CAS No. 286-35-1](/img/structure/B1320257.png)

3-Azabicyclo[3.1.1]heptane

説明

3-Azabicyclo[3.1.1]heptane is a useful research compound. Its molecular formula is C6H11N and its molecular weight is 97.16 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

科学的研究の応用

Synthesis of Building Blocks for Medicinal Chemistry

3-Azabicyclo[3.1.1]heptane and its derivatives serve as key building blocks in medicinal chemistry. They are utilized in the synthesis of various compounds due to their structural uniqueness and potential biological activity. For instance, the practical synthesis of 3-oxa-6-azabicyclo[3.1.1]heptane hydrotosylate, a novel morpholine-based building block, has been reported. This compound, being achiral and possessing similar lipophilicity to morpholine, is of significant interest in the field (Walker, Eklov, & Bedore, 2012).

Photochemical Synthesis in Drug Discovery

The photochemical synthesis of substituted 3-azabicyclo[3.2.0]heptanes highlights another application in drug discovery. These compounds, synthesized using common chemicals like benzaldehyde and cinnamic acid, are attractive due to their potential as advanced building blocks in drug discovery (Denisenko et al., 2017).

Structural Analysis in Heterocyclic Chemistry

The structural characterization of 7-azabicyclo[2.2.1]heptane (7-azanorbornane) as found in epibatidine, a bridged heterocyclic nucleus, indicates its significance in understanding the structural aspects of heterocyclic chemistry. This understanding is crucial for the design of new compounds with potential pharmacological properties (Britvin & Rumyantsev, 2017).

Development of Conformationally Restricted Compounds

This compound derivatives are also pivotal in the development of conformationally restricted compounds. These compounds are essential in the design of new drugs and understanding their mode of action at a molecular level. For instance, practical syntheses of various azabicyclo[3.1.1]heptane-1-carboxylic acids have been reported, highlighting their potential in peptide engineering and peptidomimetic drug design (Radchenko, Kopylova, Grygorenko, & Komarov, 2009).

Applications in Dopaminergic Ligand Synthesis

The synthesis and evaluation of 3-azabicyclo[3.2.0]heptane derivatives as dopaminergic ligands indicate their role in neurological research. These compounds demonstrate binding affinity at dopamine receptors, which is crucial for understanding and treating various neurological conditions (Reinart-Okugbeni et al., 2012).

将来の方向性

作用機序

Target of Action

It has been incorporated into the structure of the antihistamine drug rupatidine , suggesting that it may interact with histamine receptors, which play a crucial role in immune responses.

Mode of Action

It’s known that the compound was developed by the reduction of spirocyclic oxetanyl nitriles . This transformation process was studied for its mechanism, scope, and scalability .

Biochemical Pathways

It’s known that in 2022, bicyclo[311]heptanes were proposed to mimic the fragment of meta-substituted benzenes in biologically active compounds . This suggests that 3-Azabicyclo[3.1.1]heptane could potentially interact with similar biochemical pathways.

Pharmacokinetics

The incorporation of 3-azabicyclo[311]heptane into the structure of the antihistamine drug Rupatidine led to a dramatic improvement in physicochemical properties , which could potentially influence its pharmacokinetic profile.

Result of Action

It’s known that the compound was developed to mimic the fragment of meta-substituted benzenes in biologically active compounds , suggesting that it may have similar molecular and cellular effects.

Action Environment

The compound’s similar physicochemical properties to meta-substituted benzenes suggest that it may have similar environmental interactions.

生化学分析

Biochemical Properties

3-Azabicyclo[3.1.1]heptane plays a crucial role in various biochemical reactions. It interacts with a range of enzymes, proteins, and other biomolecules. For instance, it has been incorporated into the structure of the antihistamine drug Rupatidine, replacing the pyridine ring, which led to a dramatic improvement in physicochemical properties . The compound’s interactions with biomolecules are primarily through its nitrogen atom, which can form hydrogen bonds and other non-covalent interactions, enhancing its binding affinity and specificity.

Cellular Effects

The effects of this compound on cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, its incorporation into drug molecules has been shown to improve metabolic stability and lipophilicity, which are critical for effective drug action . Additionally, this compound can affect the expression of genes involved in metabolic pathways, thereby altering cellular metabolism.

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. It can bind to enzymes and proteins, either inhibiting or activating them. For instance, its incorporation into Rupatidine improved the drug’s binding affinity to its target receptors . The nitrogen atom in this compound is crucial for these interactions, as it can form hydrogen bonds and other non-covalent interactions with biomolecules, enhancing the compound’s binding specificity and efficacy.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound is relatively stable under physiological conditions, but its degradation products can also have biological activity . Long-term studies in vitro and in vivo have demonstrated that the compound can maintain its efficacy over extended periods, making it a promising candidate for drug development.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound has been shown to have beneficial effects, such as improved metabolic stability and reduced toxicity . At higher doses, it can exhibit toxic or adverse effects, highlighting the importance of dosage optimization in drug development. Threshold effects have also been observed, where the compound’s efficacy plateaus beyond a certain dosage, indicating the need for careful dosage management.

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that are crucial for its metabolism. For instance, the compound can be metabolized by cytochrome P450 enzymes, which play a key role in drug metabolism . These interactions can affect metabolic flux and metabolite levels, influencing the compound’s overall efficacy and safety.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are critical for its biological activity. The compound can interact with transporters and binding proteins that facilitate its movement across cell membranes . These interactions can affect the compound’s localization and accumulation within specific tissues, influencing its therapeutic efficacy and potential side effects.

Subcellular Localization

The subcellular localization of this compound is essential for its activity and function. The compound can be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications . These localization mechanisms can enhance the compound’s efficacy by ensuring that it reaches its intended site of action within the cell.

特性

IUPAC Name |

3-azabicyclo[3.1.1]heptane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11N/c1-5-2-6(1)4-7-3-5/h5-7H,1-4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PWVHZVWNAGLZFH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2CC1CNC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H11N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40599201 | |

| Record name | 3-Azabicyclo[3.1.1]heptane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40599201 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

97.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

286-35-1 | |

| Record name | 3-Azabicyclo[3.1.1]heptane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40599201 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What are the common synthetic routes for obtaining 3-Azabicyclo[3.1.1]heptane derivatives?

A1: Several synthetic strategies have been explored for accessing these compounds. Some notable approaches include:

- Reduction of spirocyclic oxetanyl nitriles: This method provides a general and scalable route to 3-azabicyclo[3.1.1]heptanes [].

- Formal dipolar [4π + 2σ] cycloaddition: This approach utilizes readily available bicyclo[1.1.0]butanes and nitrones in the presence of a Europium(III) triflate catalyst [].

- Silver-enabled cycloaddition: This methodology involves a formal [3+3]/[3+2]/retro-[3+2] cycloaddition sequence between bicyclo[1.1.0]butanes and isocyanides, offering a rapid way to generate molecular complexity [].

- Thermal Intramolecular [2 + 2] Cycloaddition: This method utilizes Morita–Baylis–Hillman adduct-derived 4,4-diaryl-1,3-dienes to access a variety of bicyclic structures, including 3-azabicyclo[3.1.1]heptanes [, ].

- N-heterocyclic carbene gold(I) catalyzed transformation: This approach employs N-tethered 1,5-bisallenes to access 6,7-dimethylene-3-azabicyclo[3.1.1]heptanes with high yields [, ].

Q2: Can you elaborate on the advantages of using 3-azabicyclo[3.1.1]heptanes as bioisosteres?

A: Replacing aromatic rings with 3-azabicyclo[3.1.1]heptanes can lead to significant improvements in drug-like properties. For instance, incorporating this scaffold into the antihistamine drug Rupatadine resulted in a dramatic enhancement of physicochemical properties []. This is attributed to the saturated nature of the bicyclic system, which can improve solubility, metabolic stability, and reduce potential toxicity compared to their aromatic counterparts.

Q3: What is known about the structure-activity relationship (SAR) of 3-azabicyclo[3.1.1]heptanes?

A: Research suggests that the substitution pattern on the this compound scaffold significantly influences its biological activity. For example, the presence and nature of substituents at positions 1, 2, 4, and 6 have been shown to impact the potency and selectivity of these compounds []. Further investigation into the SAR of this scaffold is crucial for optimizing its therapeutic potential.

Q4: Are there any reported applications of 3-azabicyclo[3.1.1]heptanes in medicinal chemistry?

A4: While still an emerging area of research, these bicyclic systems are gaining traction as valuable scaffolds in drug discovery:

- Aromatase inhibitors: 1-Phenyl-3-azabicyclo[3.1.1]-heptane-2,4-dione derivatives have been identified as potent aromatase inhibitors, demonstrating potential for treating hormone-dependent diseases like breast cancer [].

- Bioisosteres in drug design: The successful incorporation of the this compound core into Rupatadine highlights its potential as a bioisostere for improving the drug-like properties of existing pharmaceuticals [].

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

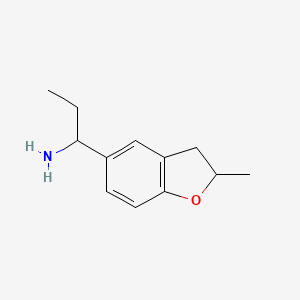

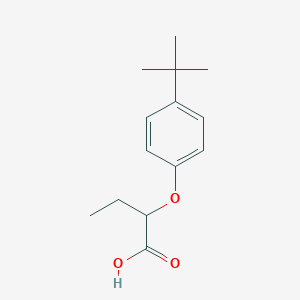

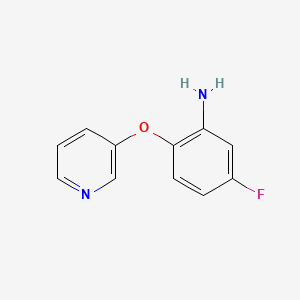

![6-Methoxy-3-[(2-o-tolyl-ethylamino)-methyl]-1H-quinolin-2-one](/img/structure/B1320177.png)

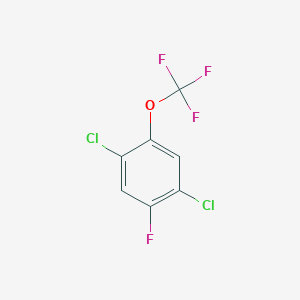

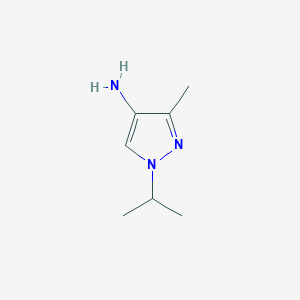

![1-[5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]propan-2-amine](/img/structure/B1320234.png)

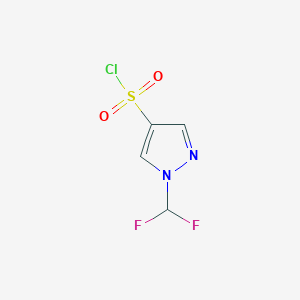

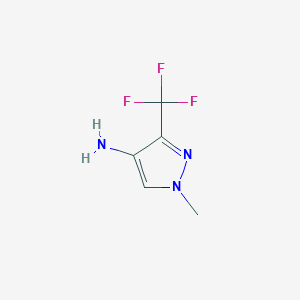

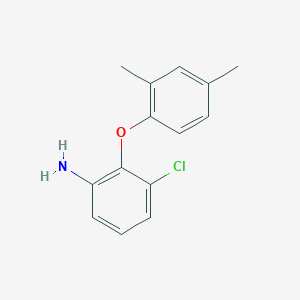

![N-[3-(2-Amino-6-chlorophenoxy)phenyl]-N,N-dimethylamine](/img/structure/B1320245.png)